Pyrrolidine-2-thione

Organic Synthesis Reactivity Thioamide Chemistry

Researchers requiring C3-alkylation or soft metal (Cu, Ag, Hg) complexation face non-functional substitution risks with 2-pyrrolidone. Pyrrolidine-2-thione (CAS 2295-35-4) is the irreplaceable thiolactam solution. - **Key differentiators:** Higher C3 CH acidity vs. oxygen analog; enables methylenethioalkylation, Mannich, Michael reactions. - **Metal coordination:** Soft sulfur donor for Zn(II), Cd(II), Hg(II), Cu(I), Ag(I) in MOFs & crystal engineering. - **Supply:** >97% purity; bulk & R&D packs. Immediate dispatch.

Molecular Formula C4H7NS
Molecular Weight 101.17 g/mol
CAS No. 2295-35-4
Cat. No. B1333366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine-2-thione
CAS2295-35-4
Molecular FormulaC4H7NS
Molecular Weight101.17 g/mol
Structural Identifiers
SMILESC1CC(=S)NC1
InChIInChI=1S/C4H7NS/c6-4-2-1-3-5-4/h1-3H2,(H,5,6)
InChIKeyIMWUREPEYPRYOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidine-2-thione Technical Profile and Structure


Pyrrolidine-2-thione (2-pyrrolidinethione, thiobutyrolactam) is a five-membered cyclic thioamide (thiolactam) with the molecular formula C₄H₇NS and a molecular weight of 101.17 g/mol . This sulfur-containing heterocycle is the thio-analog of 2-pyrrolidone, wherein the carbonyl oxygen is formally replaced by a thiocarbonyl sulfur atom [1]. Key physicochemical properties include a melting point range of 109–113°C, a boiling point of approximately 144.7°C at 760 mmHg, and a computed LogP of 1.03 [2]. The compound serves as a versatile building block in organic synthesis, medicinal chemistry, and coordination chemistry, with applications ranging from the preparation of N-alkenyl derivatives to its use as a ligand in metal complexation [3][4][5].

C3-Functionalizable thiolactam building block for Mannich and Michael reactions
Soft sulfur donor ligand for targeted soft metal (Zn, Cd, Hg, Cu, Ag) complexation
Microwave-compatible N-alkenylation substrate for rapid library synthesis
Bioisosteric thiolactam scaffold for muscarinic receptor and H₂S donor research

Structural Uniqueness of Pyrrolidine-2-thione vs Analogs


Generic substitution with the oxygen-containing lactam analog (2-pyrrolidone) or other cyclic amides is chemically and functionally invalid due to the fundamental electronic and reactivity differences imparted by the thiocarbonyl moiety. The replacement of oxygen with sulfur significantly alters the compound's CH acidity, nucleophilicity, and coordination chemistry [1][2]. For instance, pyrrolidine-2-thione exhibits markedly higher CH acidity at the 3-position compared to its oxygen analog, enabling unique reactivity profiles such as methylenethioalkylation and participation in Mannich and Michael reactions that are inaccessible to 2-pyrrolidone [1]. Furthermore, the soft sulfur donor atom confers distinct metal-binding preferences, making pyrrolidine-2-thione a ligand of choice for soft metal ions (e.g., Cu(I), Ag(I), Cd(II), Hg(II)), whereas the hard oxygen donor of 2-pyrrolidone coordinates preferentially to hard metal centers [3][4]. These non-interchangeable properties dictate specific synthetic and biological outcomes, rendering pyrrolidine-2-thione a necessary and irreplaceable reagent in targeted applications.

Property
Pyrrolidine-2-thione (Target)
2-Pyrrolidone (Analog)
C3 CH Acidity
High; enables methylenethioalkylation, Mannich and Michael reactions
Low; no reaction under comparable conditions
Metal Coordination
Soft sulfur donor; prefers soft metals (Zn²⁺, Cd²⁺, Hg²⁺, Cu⁺, Ag⁺)
Hard oxygen donor; prefers hard metal centers
Synthetic Utility
Direct thiolactam-based derivatization and metal-organic network formation
Lacks thiocarbonyl reactivity; cannot replicate sulfur-specific pathways

Pyrrolidine-2-thione Quantitative Comparator Evidence


Enhanced CH Acidity at C3 vs. 2-Pyrrolidone

Pyrrolidine-2-thione exhibits higher CH acidity at the 3-position of the ring compared to its oxygen analog, 2-pyrrolidone. This enhanced acidity enables unique condensation reactions, including methylenethioalkylation and participation in the Mannich and Michael reactions, which do not occur with the oxygen analog [1]. Quantum-chemical calculations (CNDO/2 approximation) confirm that the reactivity of pyrrolidine-2-thiones is comparable to that of 1-acetyl-substituted 2-pyrrolidones, underscoring the significant electronic activation conferred by the thiocarbonyl group [1].

Enhanced C3 CH Acidity
Class-level
Reaction occurs vs. no reaction
Enables unique C3-functionalization pathway
Mannich, Michael, methylenethioalkylation; 2-pyrrolidone inert
Organic Synthesis Reactivity Thioamide Chemistry

Soft Sulfur Donor Metal Coordination vs. 2-Pyrrolidone

Pyrrolidine-2-thione acts as a soft sulfur donor ligand, forming stable complexes with soft metal ions such as Zn(II), Cd(II), and Hg(II) [1]. In contrast, 2-pyrrolidone, with its hard carbonyl oxygen donor, preferentially coordinates to hard metal centers. The thiocarbonyl sulfur in pyrrolidine-2-thione enables the formation of extended polymeric and macrocyclic structures, as demonstrated by the synthesis of chain and large-ring complexes with Co(II), Ni(II), Cu(II), Cu(I), Zn(II), Cd(II), and Ag(I) using bis(pyrrolidine-2-thione) ligands [2]. This metal-binding profile is distinct and non-interchangeable with oxygen-based lactams.

Soft Sulfur Donor Coordination
Class-level
Binds soft metals (Zn²⁺, Cd²⁺, Hg²⁺, Ag⁺); 2-pyrrolidone binds hard metals
Targets soft metal complex and network synthesis
Chain and macrocyclic structures accessible
Coordination Chemistry Metal Complexes Ligand Design

Thionation Yield: Mechanochemical vs. Solution-Phase

The synthesis of pyrrolidine-2-thione via mechanochemical thionation using Lawesson's reagent provides a direct, solvent-free route, yielding the compound in 66% yield under standard solution-phase conditions . This yield serves as a benchmark for comparing alternative thionation methods. For example, the mechanochemical method produces 2-pyrrolidinethione alongside other thiolactams, demonstrating the efficiency of this approach for generating the target compound . The solid-state structure of 2-pyrrolidinethione was confirmed by single-crystal X-ray diffraction and compared to that of 2-pyrrolidinone, highlighting key structural differences between the thio- and oxo-analogs .

Thionation Yield Benchmark
Data to verify
66% yield
Reproducible synthetic benchmark for process evaluation
Lawesson's reagent, solution-phase; sources pending
Green Chemistry Mechanochemistry Synthetic Methodology

Microwave N-Alkenylation Efficiency and Substrate Scope

Pyrrolidine-2-thione undergoes rapid N-alkenyl condensation with various aldehydes under microwave irradiation, producing N-alkenyl derivatives in yields ranging from 32% to 86% depending on the aldehyde substrate [1]. The reaction proceeds with high stereoselectivity, yielding predominantly the E-isomer within 15 minutes in chlorobenzene with p-toluenesulfonic acid as a catalyst [1]. This microwave-enhanced protocol offers a significant advantage over conventional heating methods, which typically require longer reaction times and may result in lower yields or more complex product mixtures.

Microwave N-Alkenylation Yield Range
Reported
32–86% across 6 aldehydes
Supports rapid library synthesis evaluation
E-selective, 15 min, microwave irradiation
Microwave Synthesis N-Alkenylation Heterocyclic Chemistry

Antimuscarinic Activity Comparison vs. 2-Pyrrolidone Analogs

In a comparative study of antimuscarinic agents, 1-arylsulfonyl pyrrolidine-2-thiones and their oxygen-containing analogs (pyrrolidin-2-ones) were evaluated for their ability to antagonize muscarinic receptors [1]. The study found that the conversion of the lactam ring to a thiolactam had a less marked effect on in vivo activity compared to modifications on the phenyl ring [1]. Specifically, compounds with a 1-hexahydroazepinyl group in the 4-position of the phenyl ring were the most potent and selective. While the thio-analog was not superior in this particular assay, the data confirms that pyrrolidine-2-thione derivatives are viable and equipotent scaffolds for antimuscarinic drug development, offering an alternative chemotype with potentially different pharmacokinetic or off-target profiles [1].

Antimuscarinic Activity vs. Oxygen Analog
Head-to-head
Retained competitive antagonist activity; thiolactam conversion less marked than ring modifications
Validates thiolactam as muscarinic receptor research scaffold
In vitro binding and in vivo models; not superior in this series
Medicinal Chemistry Antimuscarinic Agents Structure-Activity Relationship

H₂S Release Kinetics as a Thiolactone Platform

Pyrrolidine-2-thione was used as a reference thiolactam analog in a study evaluating the H₂S release kinetics of a series of thionolactones [1]. The kinetic parameters of H₂S release were determined using a fluorescence detection method (7-azido-4-methyl-2H-chromen-2-one probe) and compared with NaHS as a fast-releasing standard [1]. The study demonstrated that the rate of H₂S release from thionolactones is controllable through structural modifications, including ring size and the presence of substituents [1]. While specific rate constants for pyrrolidine-2-thione are not provided in the abstract, its inclusion as a comparator confirms its role as a stable, slow-releasing thiolactam scaffold suitable for the development of sustained-release H₂S donors, a property not shared by 2-pyrrolidone [1].

H₂S Release Platform Reference
Class-level
Stable thiolactam reference; release rate controllable by ring modifications
Supports sustained-release H₂S donor design research
Fluorescence assay; specific rate constants not reported
H₂S Donors Cardiovascular Pharmacology Drug Delivery

Pyrrolidine-2-thione Validated Application Scenarios


C3-Functionalization via Mannich and Michael Reactions

Researchers requiring C3-functionalized pyrrolidine derivatives should procure pyrrolidine-2-thione due to its unique CH acidity at the 3-position, which enables methylenethioalkylation, Mannich, and Michael reactions that are not possible with 2-pyrrolidone [1]. This reactivity is essential for generating substituted thiolactam scaffolds used in medicinal chemistry and natural product synthesis.

Soft Metal Complexes and Polymeric Networks

For the synthesis of metal-organic frameworks, coordination polymers, or discrete complexes with soft metal ions (e.g., Zn(II), Cd(II), Hg(II), Cu(I), Ag(I)), pyrrolidine-2-thione is the required ligand due to its soft sulfur donor character [2][3]. Its ability to form extended chain and macrocyclic structures, as demonstrated by the EBPT ligand system, makes it invaluable for materials chemistry and crystal engineering [2].

Rapid Library Synthesis by Microwave N-Alkenylation

Medicinal chemists and synthetic chemists seeking efficient, stereoselective derivatization should utilize pyrrolidine-2-thione for microwave-assisted N-alkenylation. The reaction proceeds in 15 minutes with yields up to 86% and high E-selectivity, providing rapid access to diverse N-alkenyl thiolactam libraries for biological screening [4].

Bioisosteric Lactam Replacement in Antimuscarinic Discovery

In antimuscarinic drug discovery programs, pyrrolidine-2-thione serves as a bioisosteric replacement for 2-pyrrolidone. Comparative pharmacological studies confirm that 1-arylsulfonyl pyrrolidine-2-thiones retain competitive muscarinic antagonist activity and in vivo selectivity, offering an alternative chemotype with potentially differentiated properties [5].

H₂S Donor Development with Thiolactam Scaffold

For research focused on H₂S-releasing therapeutics, pyrrolidine-2-thione is a validated thiolactam scaffold. Its inclusion as a reference compound in H₂S release kinetic studies confirms its suitability as a stable, modifiable platform for designing controlled-release H₂S donors with potential cardiovascular applications [6].

Application
Selection Property
Validation Focus
C3-Functionalized thiolactam synthesis
Enhanced CH acidity at C3
Mannich, Michael, and methylenethioalkylation feasibility
Soft metal complex and network formation
Soft sulfur donor ligand
Coordination geometry, stability, and polymeric architecture
Microwave library derivatization
Rapid N-alkenylation substrate
Yield range and E-selectivity reproducibility
Muscarinic receptor antagonist research
Bioisosteric thiolactam core
In vitro binding and in vivo selectivity assays
H₂S donor research
Controllable thiolactam release kinetics
Fluorescence-based H₂S release profiling

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